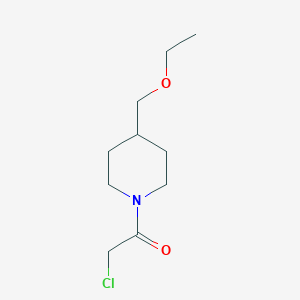

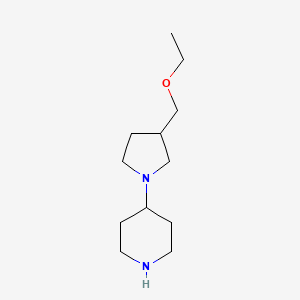

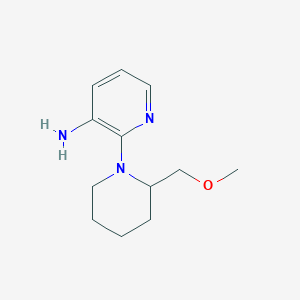

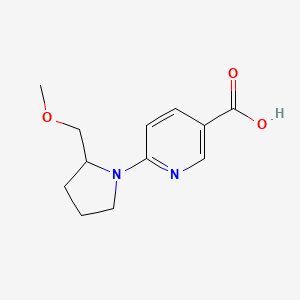

1-(2-Azidoethyl)-2-(ethoxymethyl)pyrrolidine

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring first, followed by the addition of the azidoethyl and ethoxymethyl groups. The azide group could potentially be introduced using azide alkylation .Molecular Structure Analysis

The presence of the azide group could impart some interesting properties to the molecule. Azides are known to be quite reactive and can participate in a variety of chemical reactions, including click chemistry .Chemical Reactions Analysis

The azide group in the molecule can react with alkynes to form a triazole ring, a reaction known as the Huisgen cycloaddition or ‘click’ reaction . This reaction is often used in bioconjugation and material science.Scientific Research Applications

Synthesis and Characterization of Pyrrolidine Derivatives

Novel Synthesis Techniques : Research has shown that pyrrolidine derivatives can be synthesized through various novel methods, including reactions of 4-Arylmethylene-2-phenyl-2-oxazolin-5-ones with active methylene reagents to afford pyrrolidine-3,5-dione, pyrrolo[2,3-b]pyridine, and pyrrolinone derivatives, highlighting the versatility of pyrrolidine scaffolds in organic synthesis (Kandeel et al., 1995).

DFT and Quantum Chemical Studies : Investigations into the molecular properties of substituted pyrrolidinones using DFT and quantum-chemical calculations have provided insights into their electronic properties, such as HOMO and LUMO energy levels, which are crucial for understanding their reactivity and potential applications in electronic materials (Bouklah et al., 2012).

Applications in Medicine and Industry : Pyrrolidines have been identified as important heterocyclic organic compounds with significant biological effects, finding use in medicine as therapeutic agents and in industry as dyes or agrochemical substances. This underscores the importance of pyrrolidine chemistry in the development of new drugs and materials (Żmigrodzka et al., 2022).

Emerging Applications

Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid, showcasing the potential of pyrrolidine-based compounds in protecting industrial materials from corrosion, which has significant implications for the longevity and safety of industrial infrastructure (Bouklah et al., 2006).

Photophysical Properties : The study of photophysical properties of pyrrolidine derivatives has led to the discovery of compounds with reverse solvatochromism behavior depending on solvent polarity, suggesting their utility as labeling agents in bio- or analytical sensors and optoelectronic devices, thus broadening the scope of pyrrolidine applications in scientific research and technology development (Bozkurt & Doğan, 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-azidoethyl)-2-(ethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-2-14-8-9-4-3-6-13(9)7-5-11-12-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAMMZXERAECQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-2-(ethoxymethyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.